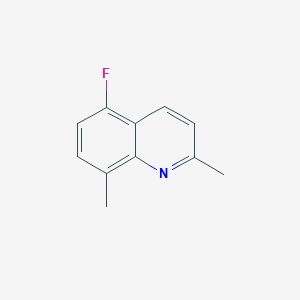

5-Fluoro-2,8-dimethylquinoline

Description

Contextualization within the Quinolone Chemical Class and its Heterocyclic Significance

Quinoline (B57606), a heterocyclic aromatic organic compound, is characterized by a double-ring structure where a benzene (B151609) ring is fused to a pyridine (B92270) ring. britannica.comwikipedia.orgnih.gov This fundamental scaffold is found in numerous natural compounds, such as the anti-malarial alkaloid quinine, and serves as a core component in a wide array of synthetic molecules with significant therapeutic potential. britannica.comwikipedia.orgnih.govnih.gov The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. nih.govjddtonline.info As a result, quinoline derivatives have been extensively investigated and developed for various applications, including as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.govnih.govontosight.airsc.org

The versatility of the quinoline ring system stems from its electronic properties and the potential for substitution at various positions, allowing for the fine-tuning of its biological and chemical characteristics. britannica.comjddtonline.info The nitrogen atom in the pyridine ring imparts basic properties and can participate in hydrogen bonding, a crucial interaction in biological systems. nih.gov The fusion of the benzene and pyridine rings creates a planar, aromatic system that can engage in pi-stacking interactions with biological macromolecules. britannica.com

Significance of Fluorine Substitution in Quinoline Chemistry and its Impact on Bioactivity

The introduction of fluorine atoms into organic molecules, particularly in the context of medicinal chemistry, is a widely employed strategy to enhance their pharmacological profiles. nih.govtandfonline.comnih.gov Fluorine, being the most electronegative element, can significantly alter the electronic properties of a molecule, influencing its acidity, basicity, and reactivity. nih.govselvita.comacs.org This strategic placement of fluorine can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govmdpi.comcambridgemedchemconsulting.com

Overview of Research Trajectories for 5-Fluoro-2,8-dimethylquinoline and Related Fluorinated Dimethylquinolines

Research into this compound and its analogs is primarily focused on exploring their potential in medicinal and materials science. While specific research on this compound is still emerging, the broader class of fluorinated dimethylquinolines has been investigated for various biological activities. For instance, some fluorinated quinoline derivatives have shown promise as antifungal agents. mdpi.comhep.com.cn The synthesis of various substituted fluorinated quinolines is an active area of research, with methodologies being developed to introduce fluorine and other functional groups at specific positions on the quinoline ring to modulate their properties. researchgate.netsmolecule.comresearchgate.net

The general trajectory of this research involves the synthesis of novel analogs, followed by the evaluation of their biological activities, such as antimicrobial or anticancer properties. smolecule.com Structure-activity relationship (SAR) studies are then conducted to understand how different substitutions on the quinoline ring influence its biological effects. This iterative process of design, synthesis, and testing aims to identify lead compounds with optimized properties for further development.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H10FN | bldpharm.com |

| Molecular Weight | 175.2 g/mol | |

| Purity | Typically ≥95% |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN/c1-7-3-6-10(12)9-5-4-8(2)13-11(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLQXRUMGIDZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 2,8 Dimethylquinoline and Analogues

Direct Synthesis Strategies for 5-Fluoro-2,8-dimethylquinoline

The direct construction of the this compound core can be approached by adapting well-established quinoline (B57606) synthesis reactions. These methods typically involve the cyclization of appropriately substituted aniline (B41778) precursors.

Exploration of Established Quinolone Synthesis Reactions

Classic named reactions provide the foundational routes to the quinoline skeleton. Their adaptation for the synthesis of this compound requires specific fluorinated and methylated precursors.

The Skraup synthesis is a robust method for creating the quinoline ring system by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. researchgate.netgoogle.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline. google.comepo.org

For the synthesis of this compound, the logical starting material would be 3-Fluoro-2,5-dimethylaniline . The reaction would proceed by heating this precursor with glycerol, a dehydrating agent like concentrated sulfuric acid, and an oxidizing agent such as nitrobenzene. The methyl group at position 8 and the fluorine at position 5 of the final product would already be in place on the aniline ring. The 2-methyl group would be incorporated by using crotonaldehyde (B89634) (generated in situ from crotonaldehyde precursors or added directly) instead of glycerol/acrolein. google.com While the Skraup reaction can be vigorous, modifications can reduce its violence and improve yields. google.comresearchgate.net The general applicability of the Skraup reaction for producing fluorinated quinolines has been demonstrated in the synthesis of various analogues. researchgate.netambeed.com

Table 1: Examples of Skraup Synthesis for Fluorinated Quinoline Analogues

| Starting Aniline | Reagents | Product | Yield | Reference |

| 3,5-Difluoroaniline | Glycerol, H₂SO₄, Oxidizing Agent | 5,7-Difluoroquinoline | High | ambeed.com |

| 3-Chloro-2,4-difluoroaniline | Glycerol, H₂SO₄, Oxidizing Agent | 6,8-Difluoro-7-chloroquinoline | High | researchgate.net |

| 3-Fluoro-4-methoxy-6-nitroaniline | Glycerol, H₂SO₄, Oxidizing Agent | 5-Fluoro-6-methoxy-8-nitroquinoline | - | researchgate.netambeed.com |

The Friedländer synthesis is one of the most straightforward methods for producing poly-substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base. wikipedia.orgorganic-chemistry.orgresearchgate.net

To synthesize this compound via this route, a potential precursor would be 2-amino-5-fluorophenyl ethyl ketone (for the benzene (B151609) ring with the C8-methyl precursor) condensed with acetone. Alternatively, 2-amino-5-fluoroacetophenone could be reacted with acetone, which would lead to 2,4-disubstitution, requiring careful selection of reactants to achieve the desired 2,8-dimethyl substitution pattern. The reaction mechanism can proceed either through an initial aldol (B89426) condensation followed by cyclization and imine formation, or via the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org Various catalysts, including Lewis acids, Brønsted acids, and ionic liquids, have been employed to promote the reaction. organic-chemistry.orgacs.orgresearchgate.net The synthesis of the analogue 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline has been achieved using a related cyclization, highlighting the viability of this approach for complex fluorinated quinolines. hep.com.cn

Table 2: Catalyst and Conditions for Friedländer Synthesis of Quinolines

| Catalyst | Conditions | Advantages | Reference |

| Trifluoroacetic acid, Toluenesulfonic acid, Iodine | Acid-catalyzed condensation | General applicability | wikipedia.orgresearchgate.net |

| Neodymium(III) nitrate (B79036) hexahydrate | - | Efficient and rapid | organic-chemistry.org |

| Polyphosphoric acid (PPA) | Solvent-free, 90 °C | Straightforward workup, good yield | acs.orgnih.gov |

| p-Toluenesulfonic acid | Solvent-free, microwave or conventional heating | Rapid, efficient | organic-chemistry.org |

Other classical methods offer alternative routes to substituted quinolines and could theoretically be adapted for this compound.

Camps Quinoline Synthesis : This reaction involves the cyclization of an o-acylaminoacetophenone in the presence of a base to form a mixture of two isomeric hydroxyquinolines. For the target molecule, this would require a starting material like N-(2-acetyl-4-fluoro-5-methylphenyl)acetamide, which is not readily available.

Niementowski Quinoline Synthesis : This method condenses anthranilic acids with ketones or aldehydes to yield γ-hydroxyquinoline derivatives (4-quinolinols). who.int To obtain the target compound, one might start with 3-fluoro-5-methylanthranilic acid and react it with a suitable ketone under thermal conditions. The resulting hydroxyl group at the 4-position would then need to be removed.

Pfitzinger Reaction : This reaction synthesizes quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. researchgate.netnih.govnih.gov The isatin ring is opened to form a keto-acid that then condenses with the carbonyl compound. nih.gov To apply this to this compound, one could start with 5-fluoro-7-methylisatin and react it with acetone. This would yield this compound-4-carboxylic acid, which would subsequently require decarboxylation. The Pfitzinger reaction is versatile for creating substituted quinolines, including those with fluorine atoms. nih.gov

Advanced Fluorination Techniques for Quinoline Systems

Instead of building the quinoline ring with the fluorine atom already in place, an alternative strategy is to introduce the fluorine atom onto a pre-existing 2,8-dimethylquinoline (B75129) scaffold.

Electrochemical fluorination (ECF) is a powerful method for introducing fluorine into organic molecules. google.com Regioselective electrolytic fluorination of quinolines has been successfully demonstrated using reagents like HF:pyridine (B92270), which serves as both the supporting electrolyte and the fluorinating agent. nih.gov This technique involves the anodic oxidation of the quinoline substrate in an undivided electrochemical cell. nih.govlew.ro

For the synthesis of this compound, one would subject 2,8-dimethylquinoline to electrolytic fluorination. Research on the direct fluorination of 2,7-dimethylquinoline (B1584490) has shown that a mixture of products can be formed, with fluorination occurring at the 8-position and sometimes at the 5- and 8-positions. dur.ac.uk The selectivity of electrophilic substitution on the quinoline ring, including fluorination, is often directed to the 5- and 8-positions. researchgate.net Therefore, careful control of reaction conditions would be crucial to selectively obtain the desired 5-fluoro isomer. The process is typically carried out at room temperature and can provide moderate to good yields in relatively short reaction times. nih.gov

Table 3: Key Parameters in Electrolytic Fluorination of Quinolines

| Parameter | Details | Significance | Reference |

| Fluorinating Agent/Electrolyte | HF:pyridine, Et₃N·3HF, TBAF | Source of fluoride (B91410) ions and conductor of current | nih.govnih.govlew.ro |

| Electrode Material | Platinum (anode and cathode), Nickel | Catalyzes the oxidation and is resistant to HF | nih.govgoogle.com |

| Cell Type | Undivided electrochemical cell | Simplifies the experimental setup | nih.gov |

| Temperature | Room Temperature | Allows for mild reaction conditions | nih.gov |

| Solvent | Acetonitrile (B52724), Dichloromethane | Affects solubility and reaction selectivity | lew.ro |

Nucleophilic Substitution of Halogens and Direct Fluorination Strategies

The introduction of a fluorine atom onto the quinoline ring can be achieved through several methods, including nucleophilic substitution of other halogens and direct C-H fluorination.

Nucleophilic Substitution: This classic strategy involves the replacement of a leaving group, typically a halogen like chlorine or bromine, with a fluoride ion. The reactivity of the quinoline ring and the position of the leaving group are crucial for the success of this reaction. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided results, the synthesis of related fluorinated quinolines often employs this approach. For instance, the synthesis of 8-Bromo-5-fluoro-2-methylquinoline can be achieved by starting with 2-methylquinoline, performing a bromination, and then a subsequent fluorination reaction. smolecule.com Another approach involves using 5-fluoro-2-methylquinoline (B1602647) as a precursor and then introducing a bromine atom. smolecule.com

Direct Fluorination: Direct C-H fluorination is an increasingly popular and atom-economical method for synthesizing fluorinated arenes and heterocycles. nih.gov This approach avoids the need for pre-functionalized starting materials. nih.gov Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), are commonly used. nih.govrsc.org For example, a nickel-catalyzed C5-regioselective fluorination of 8-amidoquinolines using NFSI as the fluorine source has been demonstrated. nih.gov This method, however, requires the presence of an amido directing group at the 8-position. nih.gov Another example is the zirconium-catalyzed directed C-H fluorination of (hetero)arenes using NFSI. nih.gov

Recent advancements in direct fluorination include methods for the heterobenzylic monofluorination and difluorination of alkyl-substituted azaheterocycles. rsc.org For instance, 4-alkylquinolines can undergo selective mono- or difluorination by adjusting the equivalents of NFSI and the reaction temperature. rsc.org However, steric hindrance from adjacent alkyl groups can impede the reaction, as observed in the case of 2,4-dimethylquinoline, which failed to undergo fluorination under standard conditions. rsc.org

Synthesis of Halogenated 2,8-Dimethylquinoline Precursors and Derivatives

The synthesis of halogenated precursors is a critical step in the development of diverse quinoline-based compounds, including this compound. These halogenated intermediates serve as versatile building blocks for introducing various functional groups through cross-coupling reactions and nucleophilic substitutions.

Synthesis of 4-Bromo-5-fluoro-2,8-dimethylquinoline as a Synthetic Intermediate

4-Bromo-5-fluoro-2,8-dimethylquinoline is a key synthetic intermediate. crysdotllc.com While specific synthetic details for this compound are not available in the provided search results, its commercial availability suggests that established synthetic routes exist. crysdotllc.combldpharm.com Generally, the synthesis of such halo-substituted quinolines might involve multi-step sequences starting from appropriately substituted anilines and employing cyclization reactions followed by halogenation. The bromine atom at the 4-position is particularly useful for further functionalization via Suzuki, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships.

Synthesis of 6-Fluoro-5-iodo-2,8-dimethylquinoline

6-Fluoro-5-iodo-2,8-dimethylquinoline is another important halogenated derivative. bldpharm.comaksci.com The synthesis of this compound likely involves the iodination of a 6-fluoro-2,8-dimethylquinoline (B1442680) precursor. The iodine atom, being a larger and more polarizable halogen, can offer different reactivity and opportunities for derivatization compared to bromine or chlorine.

Synthesis of 5-Chloro-8-fluoro-2,3-dimethylquinoline and Related Structures

The synthesis of chloro- and fluoro-substituted dimethylquinolines has been explored for various applications, including agrochemicals. For example, 4-acetoxy-6-(2-buten-2-yl)-8-fluoro-2,3-dimethylquinoline was synthesized from a 6-bromo-4-hydroxy-8-fluoro-2,3-dimethylquinoline starting material. google.com The synthesis of 5-chloro-8-hydroxyquinolines has been achieved using 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol (B165678) as starting materials in a Skraup-type reaction with methacrolein (B123484) in the presence of hydrochloric acid. google.com This method avoids the use of sulfuric acid and glycerol, which can lead to the formation of tar and side products. google.com

Microwave-Assisted Synthesis of Fluorinated Dimethylquinoline Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. cas.cnresearchgate.netnih.gov This technique has been successfully applied to the synthesis of fluorinated quinoline derivatives. For instance, microwave irradiation has been used to dramatically accelerate the electrophilic fluorination of 1,3-dicarbonyl compounds with Selectfluor®, a commercially available electrophilic fluorinating agent. cas.cn This method allows for the rapid and high-yield synthesis of 2-monofluorinated products. cas.cn

Microwave assistance has also been employed in the synthesis of antibacterial quinolines. nih.gov For example, the reaction of 7-chloro-6-fluoro-2,4-dimethylquinoline with 5-alkyl-1,3,4-thiadiazol/oxadiazol-2-thiols on basic alumina (B75360) under microwave irradiation significantly reduced the reaction time from hours to seconds and improved the yield compared to conventional heating. nih.gov Furthermore, microwave reactors have been utilized for the heterobenzylic difluorination and trifluoromethylthiolation of azaheterocycles, including methylquinolines, using reagents like N-fluorobenzenesulfonimide (NFSI). rsc.org

Preparation of Diverse this compound Analogues for Structure-Activity Relationship Studies

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing its biological activity and pharmacokinetic properties. The preparation of a diverse library of this compound analogues is crucial for elucidating structure-activity relationships (SAR).

SAR studies involve synthesizing and testing a series of related compounds to understand how different functional groups and structural features influence their biological activity. nih.govrsc.org For quinoline derivatives, modifications at various positions of the quinoline ring have been shown to significantly impact their therapeutic potential. nih.gov

For instance, in the development of antifungal agents, a series of novel 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate derivatives were synthesized to explore SAR. hep.com.cn It was found that the antifungal activity against Pyricularia oryzae was influenced by the total energy and the lipophilicity (ClogP) of the compounds. hep.com.cn Similarly, the synthesis and evaluation of novel fluorinated quinoline thioether derivatives revealed that the presence of an alkene group in the thioether side chain enhanced antifungal activity. researcher.lifedntb.gov.uaresearchgate.net

The synthesis of various analogues often relies on the functionalization of a common intermediate. For example, a general synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines was developed from a common 4-haloquinoline intermediate, allowing for the introduction of alkyl, alkoxy, halo, cyano, and other groups at the 4-position. acs.org This approach enables a systematic exploration of the chemical space around the quinoline scaffold.

In the context of developing inhibitors for dihydroorotate (B8406146) dehydrogenase (DHODH), a structure-guided approach was used to design quinoline-based analogues with strategically positioned hydrogen-bond accepting groups to form new interactions with the target enzyme. nih.gov This led to the discovery of potent inhibitors and provided insights into the SAR of this class of compounds. nih.gov

Synthesis of Carbonate Derivatives, e.g., 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate derivatives

A series of novel 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate derivatives have been designed and synthesized. hep.com.cn The general synthetic approach involves the reaction of 6-(tert-butyl)-8-fluoro-2,3-dimethylquinolin-4-ol with a suitable chloroformate or a related reagent. This method allows for the introduction of a variety of carbonate functional groups at the 4-position of the quinoline core.

The synthesis of these compounds has been reported with detailed characterization. For instance, the reaction yields and physical properties of several derivatives have been documented, showcasing a versatile method for creating a library of these compounds. hep.com.cn The characterization typically includes techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structures of the synthesized molecules. hep.com.cn

The research findings indicate that specific substitutions on the carbonate moiety can be achieved with moderate to good yields. hep.com.cn The table below summarizes the synthetic results for a selection of these carbonate derivatives. hep.com.cn

Table 1: Synthesis and Characterization Data for Selected 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline Carbonate Derivatives

| Compound ID | Name | Yield (%) | Melting Point (°C) | Analytical Data |

|---|---|---|---|---|

| 5d | 6-(tert-Butyl)-8-fluoro-2,3-dimethylquinolin-4-yl (4-methoxybenzyl) carbonate | 56.4% | 134–137 | ESI-MS: 412 [M+H]⁺ |

| 5e | 6-(tert-Butyl)-8-fluoro-2,3-dimethylquinolin-4-yl (4-fluorobenzyl) carbonate | 48.8% | 114–116 | ESI-MS: 400 [M+H]⁺ |

| 5o | 6-(tert-Butyl)-8-fluoro-2,3-dimethylquinolin-4-yl (2-chloro-6-fluorobenzyl) carbonate | 35.1% | 157–160 | ESI-MS: 435 [M+H]⁺ |

Data sourced from Frontiers of Chemical Science and Engineering. hep.com.cn

Synthesis of Sulfonated Quinoline Diones, e.g., 5-fluoro-1,3-dimethyl-3-((phenylsulfonyl)methyl)quinoline-2,4(1H,3H)-dione

An efficient method for the synthesis of sulfonated quinoline diones has been developed, utilizing a copper-catalyzed sulfonylation of activated N-(2-cyanophenyl) acrylamides. rsc.org This process leads to the formation of compounds such as 5-fluoro-1,3-dimethyl-3-((phenylsulfonyl)methyl)quinoline-2,4(1H,3H)-dione.

The general procedure involves reacting an appropriate N-(2-cyanophenyl) acrylamide (B121943) with a sulfonohydrazide in the presence of ammonium (B1175870) persulfate and a copper(I) iodide catalyst. rsc.org The reaction is typically carried out in a mixture of acetonitrile and water at an elevated temperature. rsc.org This one-pot synthesis provides good to excellent yields of the desired sulfonated quinoline diones. rsc.org

The specific synthesis of 5-fluoro-1,3-dimethyl-3-((phenylsulfonyl)methyl)quinoline-2,4(1H,3H)-dione (designated as compound 3r ) was achieved with a 93% yield. rsc.org The product was characterized as a white solid with a melting point of 138-140 °C. rsc.org Detailed spectroscopic data, including ¹H NMR and ¹³C NMR, have been provided to confirm its structure. rsc.org

Table 2: Synthesis and Characterization Data for 5-fluoro-1,3-dimethyl-3-((phenylsulfonyl)methyl)quinoline-2,4(1H,3H)-dione

| Compound ID | Name | Yield (%) | Melting Point (°C) | Spectroscopic Data |

|---|

| 3r | 5-fluoro-1,3-dimethyl-3-((phenylsulfonyl)methyl)quinoline-2,4(1H,3H)-dione | 93% | 138-140 | ¹H NMR (400 MHz, CDCl₃) δ 7.87 (d, J = 7.5 Hz, 2H), 7.65-7.52 (m, 4H), 7.05 (d, J = 8.7 Hz, 1H), 6.91 (t, J = 9.5 Hz, 1H), 4.21 (q, J = 13.1 Hz, 2H), 3.54 (s, 3H), 1.43 (s, 3H). ¹³C NMR (101 MHz, CDCl₃) δ 191.5, 171.3, 162.7 (d, ¹JFC = 267.1 Hz), 144.2 (d, ³JFC = 3.1 Hz), 141.7, 136.8 (d, ³JFC = 11.9 Hz), 133.6, 129.1, 127.8, 111.5 (d, ²JFC = 21.4 Hz), 111.1 (d, ⁴JFC = 3.6 Hz), 109.0 (d, ²JFC = 9.0 Hz), 61.7, 56.4, 31.0, 25.4. |

Data sourced from The Royal Society of Chemistry. rsc.org

A related visible light-induced cascade sulfonylation/cyclization reaction has also been reported for producing similar quinoline-2,4-diones under metal-free conditions, further expanding the synthetic toolbox for this class of compounds. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 2,8 Dimethylquinoline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical methods for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For fluorinated quinoline (B57606) derivatives, ¹H, ¹³C, and ¹⁹F NMR, often in conjunction with two-dimensional techniques, are indispensable for complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 5-Fluoro-2,8-dimethylquinoline, distinct signals would be expected for the aromatic protons on the quinoline ring system and the protons of the two methyl groups.

The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating or -withdrawing nature of the substituents and their positions on the ring. The fluorine atom at the C5 position and the methyl groups at C2 and C8 will exert electronic effects that shield or deshield adjacent protons, causing their signals to appear at specific frequencies. Furthermore, spin-spin coupling between neighboring non-equivalent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which are crucial for assigning the positions of the protons on the quinoline core.

For a representative analog, 8-fluoro-2,3-dimethylquinolin-4-yl 3-chlorobenzoate (B1228886), the aromatic protons of the quinoline ring appear in the range of δ 7.34-7.74 ppm, while the two methyl groups (at C2 and C3 in this case) show distinct singlet signals at δ 2.81 and 2.32 ppm. nih.gov This illustrates how different proton environments lead to resolved signals.

Table 1: Representative ¹H NMR Data for a Fluorinated Dimethylquinoline Analog (8-fluoro-2,3-dimethylquinolin-4-yl 3-chlorobenzoate in CDCl₃) nih.gov

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| Phenyl Protons | 8.30-7.34 | m |

| Quinoline Protons | 7.74-7.34 | m |

| CH₃ at C2 | 2.81 | s |

| CH₃ at C3 | 2.32 | s |

Data is for a representative analog and serves as an illustrative example.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are highly sensitive to the electronic environment of the carbon atoms.

The carbon atom directly attached to the fluorine (C5) would exhibit a large chemical shift and, more importantly, a significant carbon-fluorine coupling constant (¹JC-F), which is a definitive indicator of a direct C-F bond. The carbons ortho and meta to the fluorine atom (C4a, C6, and C10) would also show smaller couplings (²JC-F and ³JC-F). The carbons of the two methyl groups would appear in the upfield region of the spectrum.

In the case of 8-fluoro-2,3-dimethylquinolin-4-yl 3-chlorobenzoate, the carbon attached to the fluorine atom (C8 in this analog) shows a characteristic doublet with a large coupling constant (d, J = 256.1 Hz), appearing at δ 157.74 ppm. nih.gov The other quinoline carbons appear at distinct chemical shifts, and the methyl carbons are observed at δ 24.32 and 12.91 ppm. nih.gov

Table 2: Representative ¹³C NMR Data for a Fluorinated Dimethylquinoline Analog (8-fluoro-2,3-dimethylquinolin-4-yl 3-chlorobenzoate in CDCl₃) nih.gov

| Carbon Atom | Chemical Shift (δ) ppm | Key Coupling |

| C-F (C8) | 157.74 | d, J = 256.1 Hz |

| Aromatic Carbons | 162.59-113.39 | Various |

| CH₃ Carbon | 24.32 | - |

| CH₃ Carbon | 12.91 | - |

Data is for a representative analog and serves as an illustrative example.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. thermofisher.comnih.gov Given that ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio, this technique is instrumental in characterizing fluorinated compounds. nih.gov In the ¹⁹F NMR spectrum of this compound, a single signal would be expected.

The chemical shift of this fluorine signal provides information about its electronic environment. More importantly, the signal would be split into a multiplet due to coupling with adjacent protons (primarily H4 and H6). The magnitude of these ¹H-¹⁹F coupling constants can provide valuable structural information. The broader chemical shift range in ¹⁹F NMR compared to ¹H NMR helps in resolving individual fluorine-containing functional groups with a smaller probability of peak overlapping. thermofisher.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules like substituted quinolines.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons on the quinoline ring, helping to trace the connectivity of the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signal for each protonated carbon by correlating the known proton shifts to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, correlations from the methyl protons to the C2 and C8 carbons would confirm their positions.

These techniques, used in concert, allow for a complete and confident assignment of the entire molecular structure.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and deducing its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₁H₁₀FN), HRMS would be used to confirm that the experimentally measured mass corresponds to the calculated exact mass.

For example, in the characterization of 8-fluoro-2,3-dimethylquinolin-4-yl 3-chlorobenzoate, HRMS was used to confirm its molecular formula. The calculated mass for the protonated molecule [M+H]⁺ (C₁₈H₁₃ClFNO₂) was 330.0692, and the experimentally found mass was 330.0697, confirming the elemental composition. nih.gov A similar level of accuracy would be expected for this compound, providing definitive proof of its molecular formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information by breaking the molecule into smaller, charged fragments. The pattern of fragmentation can reveal the connectivity of the atoms and the stability of different parts of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of bonds. Each type of bond and functional group has a characteristic vibrational frequency, which allows for their identification.

In the case of quinoline derivatives, IR spectroscopy can be used to identify key functional groups. For instance, the IR spectrum of 2,8-dimethylquinoline (B75129), a closely related compound, provides a reference for the expected vibrations of the quinoline core. The characteristic peaks for the C-H stretching of the methyl groups would be expected in the 2900-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the aromatic quinoline ring typically appear in the 1500-1600 cm⁻¹ range. The C-F stretching vibration for a fluoro-substituted quinoline would be anticipated in the 1000-1400 cm⁻¹ region, which is a characteristic region for organofluorine compounds.

A hypothetical IR data table for this compound, based on characteristic group frequencies, is presented below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | Aromatic C-H Stretch | Quinoline Ring |

| 3000-2850 | Aliphatic C-H Stretch | Methyl Groups |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1550-1500 | C=N Stretch | Quinoline Ring |

| 1400-1000 | C-F Stretch | Fluoro Group |

| 900-675 | C-H Bending (out-of-plane) | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like quinoline derivatives, the most common transitions are π → π* and n → π*.

The UV-Vis spectrum of a quinoline derivative is characterized by absorption bands that correspond to these electronic transitions. The position and intensity of these bands can be influenced by the presence of substituents on the quinoline ring. For this compound, the fluorine and methyl groups would act as auxochromes, potentially causing a shift in the absorption maxima (λmax) compared to unsubstituted quinoline. The π → π* transitions are typically more intense and occur at shorter wavelengths, while the n → π* transitions are less intense and appear at longer wavelengths.

Below is a table of expected UV-Vis absorption maxima for this compound in a common solvent like ethanol, based on the typical electronic transitions observed in similar aromatic heterocyclic systems.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~230 | High | π → π |

| ~275 | Moderate | π → π |

| ~315 | Low | n → π* |

Advanced Characterization Techniques (e.g., X-ray Diffraction for single crystal analysis)

While a crystal structure for this compound is not available in the searched literature, studies on similar fluorinated quinoline derivatives have been reported. For example, the crystal structure of ethyl 5''-fluoro-2'',3-dioxo-6',7',8',8a'-tetrahydro-2'H,3H,5'H-dispiro[benzo[b]thiophene-2,1'-indolizine-3',3''-indoline]-2'-carboxylate has been determined. nih.govresearchgate.net In this complex molecule containing a fluorinated indole (B1671886) ring (related to quinoline), the crystal packing is influenced by hydrogen bonds and short F···F contacts. nih.govresearchgate.net Such studies reveal how the introduction of a fluorine atom can influence intermolecular interactions and the solid-state packing of the molecules.

A hypothetical table of crystallographic data for this compound is provided below to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| R-factor (%) | Value |

Computational Chemistry Approaches in 5 Fluoro 2,8 Dimethylquinoline Research

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is extensively used to determine the optimized molecular geometry and electronic structure of molecules like 5-Fluoro-2,8-dimethylquinoline.

DFT calculations can predict bond lengths, bond angles, and dihedral angles with high precision, offering a three-dimensional model of the molecule. This structural information is crucial for understanding its steric and electronic properties. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT studies. For quinoline (B57606) derivatives, DFT has been successfully applied to investigate their structural and electronic features. researchgate.net

| Parameter | Description |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule, providing insights into its shape and stability. |

| Electron Density | The probability of finding an electron at a particular point in space, which dictates the molecule's size and chemical reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy and localization of these orbitals in this compound are critical in predicting its chemical behavior.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to electrophilic attack. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. FMO analysis is a common theoretical tool used to explore the reactivity of various chemical compounds. researchgate.netnih.govdntb.gov.ua

| Orbital | Role in Reactivity |

| HOMO | Electron-donating orbital, indicating regions of nucleophilicity. |

| LUMO | Electron-accepting orbital, indicating regions of electrophilicity. |

| HOMO-LUMO Gap | An indicator of chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netwolfram.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red and yellow areas indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. Blue and green areas represent positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would highlight the electronegative fluorine atom and the nitrogen atom of the quinoline ring as potential sites for electrophilic interaction, while the hydrogen atoms would be regions of positive potential. researchgate.net This visual representation of the molecule's electrostatic landscape is crucial for understanding its intermolecular interactions. chemrxiv.orgmdpi.com

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) play a pivotal role in various chemical and biological processes, including molecular recognition and self-assembly. NCI analysis is a computational method that allows for the visualization and characterization of these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes.

This analysis is based on the electron density and its derivatives, providing a graphical representation of NCI regions. In the context of this compound, NCI analysis could reveal intramolecular interactions that contribute to its conformational stability and intermolecular interactions with other molecules or biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

A key outcome of molecular docking is the prediction of the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. semanticscholar.orgmdpi.com This is often expressed as a scoring function that estimates the free energy of binding. A lower (more negative) binding energy generally indicates a more stable complex and a higher affinity. researchgate.net For this compound, docking studies could be performed against various biological targets to predict its potential therapeutic applications.

Beyond predicting binding affinity, molecular docking can provide detailed insights into the specific interactions that stabilize the ligand-target complex. This includes identifying key amino acid residues in the binding site that form hydrogen bonds, hydrophobic interactions, or other noncovalent interactions with the ligand. By understanding these interactions, researchers can elucidate the potential mechanism of action of a compound at the molecular level. nih.govnih.gov In the case of this compound, docking could reveal how it inhibits an enzyme or modulates the function of a receptor, thereby guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

A typical QSAR study on a series of analogues of this compound would involve the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, including its electronic, steric, and hydrophobic properties. Examples of commonly used descriptors include molecular weight, logP (a measure of lipophilicity), molar refractivity, and quantum chemical parameters such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Once these descriptors are calculated for a training set of molecules with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a predictive model. The robustness and predictive power of the resulting QSAR model are then evaluated using internal and external validation techniques.

For this compound, a hypothetical QSAR model could be developed to predict its potential as, for example, an antimicrobial or anticancer agent. The model would likely highlight the importance of the fluorine substitution at the 5-position and the methyl groups at the 2- and 8-positions in modulating the compound's activity.

Illustrative QSAR Model for Hypothetical Antibacterial Activity of this compound Analogues

| Descriptor | Coefficient | Contribution to Activity |

| LogP | 0.45 | Positive (Increased lipophilicity enhances activity) |

| Dipole Moment | -0.21 | Negative (Higher polarity decreases activity) |

| HOMO Energy | 0.15 | Positive (Higher HOMO energy correlates with better activity) |

| Steric Hindrance (C8) | -0.33 | Negative (Bulky substituents at C8 reduce activity) |

This table presents a hypothetical QSAR model to illustrate the potential relationships between molecular descriptors and biological activity. The coefficients are for exemplary purposes only and are not derived from experimental data.

Predictive Pharmacokinetic and Pharmacodynamic Modeling (ADME analysis)

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico ADME profiling allows for the early identification of potential liabilities, thereby reducing the likelihood of late-stage failures. For this compound, a comprehensive ADME analysis would involve the prediction of a variety of pharmacokinetic and pharmacodynamic parameters.

Various computational models and software platforms are available to predict these properties. These tools often utilize large databases of experimentally determined ADME data to build their predictive models. Key parameters that would be assessed for this compound include its aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

The presence of the fluorine atom in this compound is likely to have a significant impact on its metabolic stability, as fluoro-substitutions are known to block sites of oxidative metabolism. The methyl groups may also influence its solubility and lipophilicity.

Predicted ADME Properties of this compound

| Property | Predicted Value | Interpretation |

| Aqueous Solubility | -3.5 (logS) | Low solubility |

| Caco-2 Permeability | 25 x 10⁻⁶ cm/s | High intestinal absorption |

| Blood-Brain Barrier Permeability | -0.8 (logBB) | Moderate CNS penetration |

| Plasma Protein Binding | 92% | High binding to plasma proteins |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

This table contains illustrative ADME predictions for this compound. The values are based on general trends for similar chemical structures and are intended for exemplary purposes only, as specific experimental or computational data for this compound is not available.

Theoretical Spectroscopic Data Prediction (e.g., simulated NMR spectra)

Theoretical prediction of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectra, is a powerful tool for structure elucidation and verification. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts of a molecule.

For this compound, a DFT-based NMR prediction would involve optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted NMR spectrum can be invaluable in assigning the experimentally observed peaks and confirming the chemical structure. The fluorine atom at the 5-position would be expected to cause characteristic splitting patterns in the signals of nearby protons and carbons due to spin-spin coupling. The chemical shifts of the methyl protons and carbons would also provide key structural information.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | 2.65 | 24.8 |

| C3 | 7.28 | 122.5 |

| C4 | 8.05 | 135.1 |

| C5 | - | 158.9 (d, J=250 Hz) |

| C6 | 7.45 (d, J=9.0 Hz) | 115.2 (d, J=22 Hz) |

| C7 | 7.68 (d, J=9.0 Hz) | 128.4 (d, J=5 Hz) |

| C8-CH₃ | 2.58 | 17.3 |

This table presents hypothetical, predicted NMR chemical shifts for this compound. These values are for illustrative purposes and are based on typical chemical shifts for similar quinoline derivatives. The coupling constants (J) are also illustrative.

Applications in Drug Discovery and Medicinal Chemistry

Role as Chemical Building Blocks for Complex Molecular Architectures

The 5-Fluoro-2,8-dimethylquinoline moiety serves as a versatile starting point for the synthesis of more complex molecules. The quinoline (B57606) ring system is amenable to various chemical transformations, allowing for the introduction of diverse functional groups at multiple positions. The presence of the fluorine atom at the 5-position and methyl groups at the 2- and 8-positions influences the reactivity of the quinoline core and provides specific steric and electronic properties that can be exploited in molecular design.

Key functionalization strategies for the this compound scaffold include:

C-H Activation/Functionalization: Modern catalytic methods can be employed to selectively functionalize the C-H bonds of the quinoline ring, allowing for the direct introduction of new substituents.

Cross-Coupling Reactions: The quinoline ring can be further elaborated through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce aryl, vinyl, and alkynyl groups.

Modifications of the Methyl Groups: The methyl groups at the 2- and 8-positions can be functionalized through reactions such as oxidation, halogenation, or condensation to introduce further diversity.

These synthetic strategies enable the creation of a wide range of derivatives, each with unique three-dimensional shapes and physicochemical properties, which are crucial for interacting with biological targets.

Development of Combinatorial Compound Libraries

Combinatorial chemistry is a powerful tool in drug discovery for the rapid synthesis and screening of large numbers of compounds. The this compound scaffold is an excellent core for the development of combinatorial libraries due to its synthetic tractability and the ability to introduce multiple points of diversity.

A hypothetical combinatorial library based on the this compound core could be constructed by varying substituents at different positions of the quinoline ring. For instance, a library could be generated by introducing a diverse set of building blocks at the 4-position and modifying the methyl group at the 2-position.

| Scaffold Position | R1 (at position 4) | R2 (modification of 2-methyl) |

| Example 1 | Aryl group | Carboxylic acid |

| Example 2 | Heterocyclic group | Amine |

| Example 3 | Alkyl chain | Hydroxymethyl |

| Example 4 | Amino group | Ester |

This systematic approach allows for the exploration of a vast chemical space around the this compound core, increasing the probability of identifying compounds with desired biological activities. The screening of such libraries against various biological targets can rapidly identify initial "hit" compounds.

Identification and Optimization of Lead Compounds in Drug Discovery

Once a "hit" compound is identified from a screening campaign, the process of lead optimization begins. This iterative process involves the synthesis and testing of analogs to improve potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides a rigid framework that can be systematically modified to understand the structure-activity relationship (SAR).

For example, if an initial hit compound containing the this compound core shows moderate activity against a particular enzyme, medicinal chemists can synthesize a series of analogs to probe the SAR. The fluorine atom at the 5-position can be critical for activity, potentially by forming favorable interactions with the target protein or by blocking metabolic degradation.

Hypothetical SAR Data for this compound Analogs

| Compound ID | R1 (at position 4) | R2 (at position 6) | IC50 (nM) |

| Lead-001 | -H | -H | 500 |

| Lead-002 | -OH | -H | 250 |

| Lead-003 | -OCH3 | -H | 300 |

| Lead-004 | -OH | -Cl | 100 |

| Lead-005 | -OH | -F | 75 |

This data suggests that a hydroxyl group at the 4-position and a halogen at the 6-position enhance the activity. This information guides the design of the next generation of compounds with potentially improved efficacy.

Design of Novel Therapeutics Targeting Specific Disease Pathways

The quinoline scaffold is present in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents. orientjchem.orgrsc.org The specific substitution pattern of this compound can be tailored to target specific enzymes or receptors involved in disease pathways.

Based on the known biological activities of similar fluorinated quinoline derivatives, compounds derived from the this compound scaffold could be investigated for a variety of therapeutic targets:

Kinase Inhibition: Many quinoline-based compounds are known to be kinase inhibitors. Derivatives of this compound could be designed to target specific kinases involved in cancer cell proliferation and survival.

DNA Intercalation: The planar nature of the quinoline ring allows it to intercalate into DNA, a mechanism of action for some anticancer drugs.

Antimicrobial Activity: Fluoroquinolones are a well-established class of antibiotics that inhibit bacterial DNA gyrase. quizlet.com While structurally distinct from typical fluoroquinolone antibiotics, the this compound core could be explored for novel antibacterial or antifungal agents.

The design process for such therapeutics involves computational modeling to predict the binding of this compound derivatives to the active site of a target protein, followed by chemical synthesis and biological evaluation.

Future Perspectives and Research Directions for 5 Fluoro 2,8 Dimethylquinoline

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The future of pharmaceutical manufacturing is increasingly focused on sustainable and environmentally friendly processes. For 5-Fluoro-2,8-dimethylquinoline, a key area of future research will be the development of novel synthetic routes that align with the principles of green chemistry. Traditional methods for the synthesis of quinoline (B57606) derivatives can sometimes involve harsh reaction conditions, hazardous solvents, and costly reagents. primescholars.comprimescholars.com Future approaches will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key research directions in the sustainable synthesis of this compound and its analogs may include:

Catalytic Methods: The use of novel, recyclable, and environmentally friendly catalysts, such as nano zirconia sulfuric acid, can provide rapid and efficient access to fluoroquinolone derivatives. scispace.com These methods often allow for reactions to be conducted in greener solvents, such as water, and can lead to higher yields with simpler work-up procedures. scispace.com

Microwave-Assisted Synthesis: This technique can accelerate reaction rates and improve yields through rapid and uniform heating. primescholars.com It represents a more energy-efficient approach compared to conventional heating methods.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Developing a flow synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and milder reaction conditions, reducing the environmental impact of the chemical process.

| Synthetic Approach | Potential Advantages | Key Research Focus | Illustrative Solvent/Catalyst |

|---|---|---|---|

| Conventional Synthesis | Established and well-understood | Yield optimization | Organic solvents (e.g., DMF, DMSO) |

| Green Catalysis | Recyclable catalyst, reduced waste, milder conditions scispace.com | Development of novel catalysts | Water, Nano zirconia sulfuric acid scispace.com |

| Microwave-Assisted Synthesis | Increased reaction rates, improved yields, energy efficiency primescholars.com | Optimization of microwave parameters | Polar solvents |

| Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design and optimization | Various miscible solvents |

Advanced Pharmacological Profiling and In Vivo Studies

While preliminary in vitro studies may suggest potential biological activity for this compound, a comprehensive understanding of its pharmacological profile is crucial for any further development. Future research will need to move beyond initial screenings to more in-depth in vivo studies to assess the compound's efficacy, pharmacokinetics, and metabolism in living organisms.

Substituted quinolines have been investigated for a range of biological activities, including anticancer and antimicrobial effects. benthamdirect.comnih.govijresm.com Future pharmacological profiling of this compound would likely involve:

Broad-Spectrum Bioactivity Screening: Testing the compound against a wide range of cancer cell lines and microbial strains to identify its primary therapeutic potential.

In Vivo Efficacy Models: Utilizing animal models of disease (e.g., tumor xenografts, infection models) to evaluate the therapeutic efficacy of this compound. For instance, studies on other substituted quinolines have demonstrated their ability to reduce colony formation and induce apoptosis in tumor cells in vitro. nih.gov

Pharmacokinetic (ADME) Studies: Determining the absorption, distribution, metabolism, and excretion properties of the compound in animal models. This is critical for understanding its bioavailability and designing appropriate dosing regimens.

Toxicology Studies: Comprehensive assessment of the potential toxicity of the compound to ensure its safety for potential therapeutic use.

Deeper Mechanistic Elucidation of Biological Activities

Understanding how this compound exerts its biological effects at a molecular level is a fundamental area for future research. The broader class of fluoroquinolones is known to target bacterial DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication. oup.comoup.comnih.gov It is plausible that this compound could share a similar mechanism if its primary activity is antimicrobial.

For potential anticancer activity, quinoline-based compounds have been shown to act through various mechanisms, including:

Inhibition of topoisomerase enzymes.

Induction of apoptosis (programmed cell death). nih.gov

Inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow).

Modulation of cell signaling pathways involved in cancer progression. nih.gov

Future research to elucidate the mechanism of action of this compound would involve a combination of experimental and computational approaches:

Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific cellular targets of the compound.

Enzyme Inhibition Assays: If a specific enzyme is hypothesized as a target (e.g., a kinase or topoisomerase), in vitro assays can be used to quantify the inhibitory activity of the compound.

Cellular and Molecular Biology Techniques: Investigating the effects of the compound on cellular processes such as cell cycle progression, DNA replication, and apoptosis using methods like flow cytometry, Western blotting, and gene expression analysis.

Computational Modeling: Using molecular docking and simulation to predict how this compound might bind to potential protein targets.

Development of Targeted Drug Delivery Systems

To enhance the therapeutic efficacy and reduce potential side effects of this compound, the development of targeted drug delivery systems represents a promising future research direction. Nanotechnology-based delivery systems can improve the solubility, bioavailability, and targeted delivery of therapeutic agents. nih.gov

For fluoroquinolone antibiotics, lipid-based nanosized delivery systems have been shown to reduce toxicity, increase intracellular concentrations, and enhance antimicrobial activity. nih.gov Similar strategies could be explored for this compound, particularly if it demonstrates potent but poorly soluble or non-specific cytotoxic properties.

Potential targeted drug delivery systems for this compound could include:

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug and allow for controlled release. dovepress.com

Metallic Nanoparticles: Gold nanoparticles, for example, have been investigated as delivery vehicles for antibacterial drugs. mdpi.com

Antibody-Drug Conjugates (ADCs): If a specific cell surface receptor is identified on target cells (e.g., cancer cells), an antibody that recognizes this receptor can be linked to the drug, enabling highly targeted delivery.

| Delivery System | Core Components | Potential Advantages for this compound |

|---|---|---|

| Liposomes | Phospholipids, Cholesterol | Improved solubility, reduced systemic toxicity |

| Polymeric Nanoparticles | e.g., PLGA, Chitosan dovepress.com | Controlled release, enhanced bioavailability dovepress.com |

| Gold Nanoparticles | Colloidal Gold | Enhanced delivery to target cells, potential for synergistic effects mdpi.com |

| Layered Double Hydroxides | Inorganic layered materials | Improved bioavailability, prevention of resistance rsc.org |

Integration with Artificial Intelligence and Machine Learning for Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. mdpi.com These computational tools can be used to analyze large datasets, predict the properties of molecules, and design novel drug candidates with improved efficacy and safety profiles. nih.gov

For this compound, AI and ML could be integrated into future research in several ways:

Lead Optimization: ML models can be trained on existing structure-activity relationship (SAR) data for quinoline derivatives to predict the biological activity of novel analogs of this compound. researchgate.net This can help to prioritize the synthesis of the most promising compounds.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules based on the structural features of this compound and its desired pharmacological properties. mdpi.com

Predictive Toxicology: AI algorithms can predict the potential toxicity of new compounds, allowing for the early identification and elimination of candidates with unfavorable safety profiles.

Pharmacophore Modeling: Computational methods can be used to develop a 3D model (a pharmacophore) that defines the essential structural features required for the biological activity of this compound. This model can then be used to screen virtual libraries of compounds to identify new potential drug candidates. benthamdirect.com

The integration of AI and ML with traditional experimental approaches will be crucial for accelerating the discovery and development of new drugs based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Fluoro-2,8-dimethylquinoline, and what are their mechanistic underpinnings?

- Answer : The Skraup reaction is a classical method for synthesizing substituted quinolines, including 5-fluoro derivatives. This involves cyclizing aniline derivatives with glycerol and sulfuric acid under thermal conditions . Microwave-assisted synthesis using KF·2H₂O as a fluorinating agent has also been reported for fluoroquinolines, improving reaction efficiency and reducing side products . For regioselective dimethylation, Friedel-Crafts alkylation or Pd-catalyzed cross-coupling can introduce methyl groups at the 2- and 8-positions. Reaction optimization should include monitoring via TLC and NMR spectroscopy to confirm regiochemistry .

Q. How can researchers characterize the purity and structural identity of this compound?

- Answer : Key analytical methods include:

- ¹H/¹³C NMR : To confirm fluorine-induced deshielding effects and methyl group positions. For example, methyl protons typically appear as singlets at δ 2.5–3.0 ppm .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, a molecular ion at m/z 175.1 corresponds to C₁₁H₁₁FN .

- HPLC/LC-MS : For purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the known toxicity profiles of this compound in cellular systems?

- Answer : Acute toxicity studies in rodent liver cells indicate DNA damage via unscheduled DNA synthesis at concentrations ≥100 μM . Researchers should use metabolic activation systems (e.g., S9 mix) to assess genotoxicity in vitro. Comparative studies with non-fluorinated analogs (e.g., 2,8-dimethylquinoline) are recommended to isolate fluorine-specific effects .

Advanced Research Questions

Q. How can conflicting NMR data for fluorinated quinolines be resolved during structural elucidation?

- Answer : Fluorine atoms induce complex splitting patterns due to ¹⁹F-¹H coupling. For this compound:

- Use DEPT-135 and HSQC experiments to differentiate methyl carbons (δ 20–25 ppm) from aromatic carbons.

- ¹⁹F NMR (at 470 MHz) can resolve coupling constants (e.g., ³J₆-F vs. ⁴J₈-F) to confirm substitution patterns .

- Computational tools like DFT can predict chemical shifts and validate experimental data .

Q. What strategies improve the yield of this compound in Pd-catalyzed cross-coupling reactions?

- Answer : Optimize:

- Catalyst system : Use PdCl₂(PPh₃)₂ with PCy₃ as a ligand to enhance stability and reduce side reactions .

- Solvent/base : Dioxane/water (4:1) with K₂CO₃ improves boronic acid coupling efficiency .

- Microwave irradiation : Reduces reaction time (e.g., 30 min at 120°C) and increases yield by 15–20% compared to conventional heating .

Q. How does the fluorine substituent influence the biological activity of this compound compared to non-fluorinated analogs?

- Answer : Fluorine enhances metabolic stability and membrane permeability. For example:

- Cytotoxicity : Fluorine increases IC₅₀ values in cancer cell lines by inhibiting thymidylate synthase via FdUMP analogs .

- DNA intercalation : Fluorine’s electronegativity strengthens π-π stacking with DNA bases, detectable via fluorescence quenching assays .

- Comparative studies should include fluorine-walk analogs (e.g., 6-fluoro vs. 5-fluoro) to assess positional effects .

Q. What chromatographic methods are optimal for separating this compound from byproducts in complex mixtures?

- Answer : Use HPLC with a phenyl-hexyl column (3.5 μm, 150 mm × 4.6 mm) and a gradient of acetonitrile/0.1% formic acid. Retention times typically range from 8–10 minutes . For trace analysis, LC-MS/MS in MRM mode (e.g., m/z 175 → 158) improves sensitivity .

Contradictions and Challenges

Q. Why do synthetic yields of this compound vary significantly across methodologies?

- Answer : Discrepancies arise from:

- Regioselectivity : Competing methylation at positions 2/8 vs. 4/6 in Friedel-Crafts reactions. Use directing groups (e.g., -OMe) or steric hindrance (e.g., bulky ligands) to improve selectivity .

- Fluorine loss : Harsh acidic conditions in Skraup reactions may cleave C-F bonds. Microwave synthesis minimizes this risk .

Q. How can researchers address discrepancies in reported toxicity data for fluorinated quinolines?

- Answer : Standardize assays using:

- Isozyme-specific CYP450 inhibition studies to identify metabolic interference .

- Comet assay for direct DNA damage quantification, reducing false positives from indirect mechanisms .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.